REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:13])(=[O:3])[CH3:2].[N+:14]([O-])([O-:16])=[O:15].[NH4+]>S(=O)(=O)(O)O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([N+:14]([O-:16])=[O:15])=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:13])(=[O:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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17.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
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Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
The reaction is poured onto ice water, suction
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
the combined organic extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C(CC2=CC(=CC=C12)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |